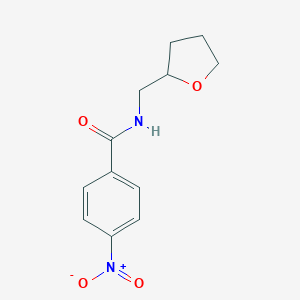

4-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide

Beschreibung

4-Nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide is a benzamide derivative featuring a nitro group at the para position of the benzene ring and a tetrahydrofuran (THF)-based substituent on the amide nitrogen. This compound is structurally distinct due to the incorporation of a saturated oxygen-containing heterocycle (THF), which may influence its electronic and steric properties.

Eigenschaften

IUPAC Name |

4-nitro-N-(oxolan-2-ylmethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c15-12(13-8-11-2-1-7-18-11)9-3-5-10(6-4-9)14(16)17/h3-6,11H,1-2,7-8H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDAIXFZQZFHDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Two-Step Synthesis via 4-Nitrobenzoyl Chloride

The most widely documented method involves:

-

Synthesis of 4-nitrobenzoyl chloride from 4-nitrobenzoic acid.

-

Amidation with tetrahydrofurfurylamine (tetrahydrofuran-2-ylmethylamine).

Preparation of 4-Nitrobenzoyl Chloride

The patent CN105732391A describes an optimized phase-transfer-catalyzed reaction using 4-nitrobenzoic acid and thionyl chloride (SOCl₂) in the presence of pyridine (0.01–0.5% w/w). Key conditions include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Molar ratio (acid:SOCl₂) | 1:3 | Maximizes conversion (98%) |

| Temperature | 90°C | Prevents side reactions |

| Reaction time | 12 hours | Ensures complete chlorination |

This method avoids traditional solvent-based systems, reducing waste and improving scalability. The phase-transfer catalyst facilitates chloride ion exchange, accelerating the reaction.

Amidation with Tetrahydrofurfurylamine

As demonstrated in obeticholic acid impurity synthesis, 4-nitrobenzoyl chloride reacts with amines under Schotten-Baumann conditions. For 4-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide:

-

Base selection : N,N-Diisopropylethylamine (DIPEA) or pyridine neutralizes HCl, driving the reaction forward.

-

Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) prevents hydrolysis of the acid chloride.

-

Stoichiometry : A 1:1.1 molar ratio (acid chloride:amine) minimizes unreacted starting material.

The reaction typically achieves 85–90% yield before purification.

Alternative One-Pot Strategies

Catalytic Nitrene Insertion (Theoretical Approach)

A study on benzodiazepine synthesis suggests potential for nitrene-mediated C–N bond formation. While untested for this substrate, molybdenyl acetylacetonate [MoO₂(acac)₂] and copper(II) triflate [Cu(CF₃SO₃)₂] could theoretically mediate direct amidation between 4-nitrobenzoic acid and tetrahydrofurfurylamine. However, nitro group reduction to amine intermediates remains a risk.

Purification and Characterization

Recrystallization Techniques

Sigma-Aldrich’s product (95% purity) implies recrystallization from ethyl acetate/heptane mixtures, a method validated in steroid derivative purification. Optimal ratios:

Spectroscopic Characterization

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Types of Reactions

4-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Reduction: 4-amino-N-(tetrahydrofuran-2-ylmethyl)benzamide.

Substitution: Various substituted benzamides depending on the nucleophile used.

Hydrolysis: 4-nitrobenzoic acid and tetrahydrofuran-2-ylmethylamine.

Wissenschaftliche Forschungsanwendungen

4-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide is utilized in several scientific research fields:

Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The tetrahydrofuran-2-ylmethyl moiety may enhance the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity. Detailed studies on its molecular targets and pathways are necessary to fully elucidate its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

4-Nitro-N-(5-nitrothiazol-2-yl)benzamide (NTB)

- Structure : Features a thiazole ring instead of THF.

- Synthesis : Prepared via reaction of 4-nitrobenzoyl chloride with 5-nitrothiazol-2-amine .

- Bioactivity: Exhibits potent inhibition of Trypanosoma cruzi and Leishmania mexicana (IC₅₀ = 1.2–3.5 μM), outperforming nitazoxanide .

- Key Data: IR: ν(NO) at 1348–1539 cm⁻¹, ν(C=O) at 1680 cm⁻¹ . Molecular Weight: 295.01 g/mol .

4-Nitro-N-(pyridin-2-yl)benzamide

- Structure : Pyridine substituent at the amide nitrogen.

- Synthesis: Reacting 4-nitrobenzoyl chloride with 2-aminopyridine.

4-Nitro-N-[3-(quinoxalin-2-yl)phenyl]benzamide

- Structure: Quinoxaline-linked phenyl group.

- Molecular Weight : 370.37 g/mol.

- Applications: Potential use in drug discovery due to quinoxaline’s pharmacological relevance .

Analogues with Aromatic/Electron-Withdrawing Groups

4-Bromo-N-(2-nitrophenyl)benzamide

2-Nitro-N-(4-nitrophenyl)benzamide

- Structure : Dual nitro groups on both benzene rings.

- Crystal Data: Orthorhombic space group P2₁2₁2₁; intramolecular C–H···O hydrogen bonding stabilizes a non-planar conformation .

Bioactive Analogues with Documented Activities

4-Nitro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

N-(2,2-Diphenylethyl)-4-nitrobenzamide

- Structure : Bulky diphenylethyl group.

- Synthesis : Validated by HRMS and NMR .

- Applications : Explored for sodium channel modulation but lacks specific bioactivity data .

Physicochemical and Spectral Comparisons

Biologische Aktivität

4-Nitro-N-(tetrahydrofuran-2-ylmethyl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular structure includes a nitro group, a benzamide moiety, and a tetrahydrofuran side chain, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

The compound has the following chemical characteristics:

- Molecular Formula : C_{12}H_{14}N_{2}O_{3}

- Molecular Weight : 234.25 g/mol

The presence of the nitro group and the tetrahydrofuran moiety contributes to its reactivity and potential biological effects. The nitro group can undergo bioreduction to form reactive intermediates, while the tetrahydrofuran side chain may enhance binding affinity to target proteins.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including nicotinamide N-methyltransferase (NNMT), which plays a role in metabolic processes. Studies indicate that structural modifications can significantly impact inhibition potency, with IC50 values varying based on substituent positions on the aromatic ring .

- Protein-Ligand Interactions : The tetrahydrofuran moiety may facilitate stronger interactions with protein targets, enhancing specificity and efficacy in biological assays.

- Cellular Effects : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines, although detailed mechanisms remain to be fully elucidated.

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological activity against various cancer cell lines. The following table summarizes key findings from in vitro studies:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 15.63 | Induces apoptosis |

| U-937 (monocytic leukemia) | 10.38 | Cytotoxic effects observed |

| CEM-13 (leukemia) | <5 | Strong growth inhibition |

These findings indicate that the compound has significant cytotoxic effects, particularly in breast cancer and leukemia cell lines.

Comparative Analysis

When compared to similar compounds within the nitrobenzamide class, such as 4-nitro-N-(2-pyridinyl)benzamide and 4-nitro-N-(phenyl)benzamide, this compound shows enhanced selectivity and potency due to its unique structural features. The presence of the tetrahydrofuran group appears to confer additional stability and binding affinity.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

- Study on NNMT Inhibition : A study demonstrated that modifications at the para position of similar nitrobenzamides significantly increased their inhibitory activity against NNMT, suggesting that strategic structural changes can optimize pharmacological properties .

- Apoptosis Induction in Cancer Cells : Another investigation revealed that derivatives of benzamides could effectively induce apoptosis in MCF-7 cells through caspase activation pathways, indicating potential for development as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.